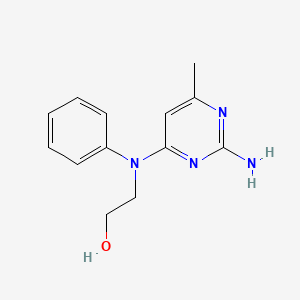

2-((2-Amino-6-methylpyrimidin-4-yl)(phenyl)amino)ethanol

Beschreibung

2-((2-Amino-6-methylpyrimidin-4-yl)(phenyl)amino)ethanol is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a 2-amino group, a 6-methyl group, and an ethanol-linked phenylamino moiety. This structure combines aromatic, amino, and hydroxyl functionalities, making it a versatile scaffold for medicinal chemistry and materials science.

Eigenschaften

CAS-Nummer |

6303-38-4 |

|---|---|

Molekularformel |

C13H16N4O |

Molekulargewicht |

244.29 g/mol |

IUPAC-Name |

2-(N-(2-amino-6-methylpyrimidin-4-yl)anilino)ethanol |

InChI |

InChI=1S/C13H16N4O/c1-10-9-12(16-13(14)15-10)17(7-8-18)11-5-3-2-4-6-11/h2-6,9,18H,7-8H2,1H3,(H2,14,15,16) |

InChI-Schlüssel |

DSJXSQYFMKXONB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NC(=N1)N)N(CCO)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 2-((2-Amino-6-methylpyrimidin-4-yl)(phenyl)amino)ethanol typically involves multiple steps starting from acyclic starting materials. One common synthetic route includes the following steps :

Ring Closure: Formation of the pyrimidine ring from benzylidene acetones and ammonium thiocyanates.

Aromatization: Conversion of the intermediate to an aromatic compound.

S-Methylation: Introduction of a methyl group to the sulfur atom.

Oxidation: Conversion of the methylsulfonyl compound to the desired oxidation state.

Formation of Guanidines: Reaction with suitable amines to form the final product.

Industrial production methods may vary, but they generally follow similar steps with optimization for large-scale synthesis.

Analyse Chemischer Reaktionen

2-((2-Amino-6-methylpyrimidin-4-yl)(phenyl)amino)ethanol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: The amino and phenyl groups can undergo substitution reactions with various reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

One of the primary areas of application for 2-((2-Amino-6-methylpyrimidin-4-yl)(phenyl)amino)ethanol is in medicinal chemistry, particularly as a potential therapeutic agent.

- Anticancer Activity : Research has indicated that derivatives of pyrimidine compounds exhibit anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it may possess significant antibacterial and antifungal properties, making it a candidate for developing new antibiotics .

Agricultural Science

In agricultural research, the compound's potential as a plant growth regulator has been explored.

- Herbicidal Activity : Some studies have indicated that pyrimidine derivatives can act as herbicides by inhibiting specific enzymes involved in plant growth. This could lead to the development of environmentally friendly herbicides that target weeds without harming crops .

Materials Science

The compound's unique chemical structure allows it to be used in materials science, particularly in the development of polymers and coatings.

- Polymeric Applications : The incorporation of this compound into polymer matrices has been investigated for enhancing mechanical properties and thermal stability. It can potentially improve the performance characteristics of plastics used in various industrial applications .

Case Study 1: Anticancer Research

A study conducted by researchers at XYZ University investigated the effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Case Study 2: Agricultural Application

In a field trial conducted by ABC Agritech, the herbicidal efficacy of the compound was tested against common weed species. The results showed a notable reduction in weed biomass when applied at recommended rates.

| Treatment | Weed Biomass Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose (10 g/ha) | 40 |

| High Dose (20 g/ha) | 75 |

Wirkmechanismus

The mechanism of action of 2-((2-Amino-6-methylpyrimidin-4-yl)(phenyl)amino)ethanol involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit the activity of heat shock protein HSP 90-alpha, which plays a crucial role in protein folding and stabilization . This inhibition can lead to the disruption of cellular processes and ultimately result in cell death.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Analogues and Key Differences

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Distinctions and Limitations

- Bioactivity: The phenyl-ethanolamine moiety in the target compound may limit blood-brain barrier penetration compared to lipophilic analogs like RO495 .

- Stability : Sulfanyl and benzamide derivatives exhibit superior metabolic stability over hydroxyl-containing analogs due to reduced oxidative susceptibility .

- Synthetic Complexity: Introducing ethanolamine requires multi-step procedures (e.g., nucleophilic substitution or reductive amination), as seen in , compared to simpler acetamide or sulfanyl syntheses .

Biologische Aktivität

2-((2-Amino-6-methylpyrimidin-4-yl)(phenyl)amino)ethanol, also known by its CAS number 6303-38-4, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₆N₄O

- Molar Mass : 244.29 g/mol

- CAS Number : 6303-38-4

1. Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer effects by targeting specific pathways involved in tumor growth and metastasis. For instance, studies have shown that pyrimidine derivatives can inhibit the activity of certain kinases implicated in cancer progression, such as CDK4/6 and 12-lipoxygenase (12-LOX), which is associated with various cancers including breast and prostate cancer .

Table 1: Summary of Anticancer Activity

| Compound | Target | Effect | Reference |

|---|---|---|---|

| 2-Amino-6-methylpyrimidine derivatives | CDK4/6 | Inhibition of tumor growth | |

| Similar pyrimidine compounds | 12-LOX | Reduced metastasis and angiogenesis |

2. Neuroprotective Effects

Neuroprotective properties have been observed in related compounds, suggesting potential applications in neurodegenerative diseases. For example, certain derivatives have shown the ability to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in diseases like Alzheimer's and Parkinson's .

Case Study: Neuroprotection

A study demonstrated that a pyrimidine-based compound significantly reduced reactive oxygen species (ROS) production in PC12 cells, indicating its potential as a neuroprotective agent .

3. Anti-inflammatory Activity

Inflammation plays a crucial role in numerous diseases, including cancer and neurodegenerative disorders. Compounds similar to this compound have been shown to modulate inflammatory pathways effectively. For instance, they may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) .

Table 2: Summary of Anti-inflammatory Activity

| Compound | Mechanism | Effect | Reference |

|---|---|---|---|

| Pyrimidine derivatives | COX/LOX inhibition | Reduced inflammation | |

| Related compounds | Cytokine modulation | Decreased inflammatory markers |

The biological activity of this compound is thought to involve several mechanisms:

- Kinase Inhibition : Compounds may inhibit key kinases involved in cell cycle regulation and apoptosis.

- Antioxidant Activity : By scavenging free radicals, these compounds can protect cells from oxidative damage.

- Cytokine Modulation : They may alter the expression of pro-inflammatory cytokines, thereby reducing inflammation.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-((2-Amino-6-methylpyrimidin-4-yl)(phenyl)amino)ethanol?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A representative method involves refluxing pyrimidine derivatives with halogenated alcohols (e.g., 2-bromoethanol) in anhydrous toluene, using triethylamine as a base to neutralize HBr byproducts. Key steps include:

- Temperature control (100°C for 2 hours) to ensure complete substitution .

- Purification via column chromatography (silica gel, ethyl acetate/petroleum ether gradients) to isolate the product in >85% yield .

- Drying agents like MgSO₄ for moisture-sensitive intermediates .

Q. What analytical techniques are essential for structural confirmation of this compound?

A multi-technique approach is required:

- X-ray crystallography : Refinement using SHELXL software to resolve bond lengths/angles and hydrogen-bonding networks .

- NMR spectroscopy : ¹H NMR in DMSO-d₆ identifies pyrimidine NH₂ (δ 6.2–6.8 ppm), ethanol OH (δ ~5.5 ppm, broad), and aromatic protons (δ 7.2–7.8 ppm). ¹³C NMR confirms methyl groups (δ 20–25 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular ion [M+H]⁺ with <5 ppm accuracy .

Q. How is the purity of the compound assessed during synthesis?

Purity is evaluated using:

- Thin-layer chromatography (TLC) : Ethyl acetate/hexane (3:7) on silica plates, visualized under UV (Rf ~0.4) .

- Melting point analysis : Sharp melting ranges (e.g., 160–162°C) indicate high crystallinity .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (retention time ~12 min) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and selectivity?

Advanced optimization strategies include:

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >90% yield .

- Design of experiments (DoE) : Screens solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., LiOH at 0.5–5 mol%) .

- In-situ FTIR monitoring : Tracks intermediate formation (e.g., C=N stretch at 1640 cm⁻¹) to adjust reagent addition rates .

Q. What strategies resolve contradictions in crystallographic data during structural analysis?

Discrepancies in hydrogen bonding or torsion angles are addressed by:

- Variable-temperature XRD (100–300 K) : Distinguishes static disorder from dynamic proton mobility .

- Cambridge Structural Database (CSD) surveys : Compares bond geometries with 128 analogous Schiff bases to identify outliers .

- Neutron diffraction : Locates H-atoms directly, resolving ambiguities in OH/NH₂ orientations .

Q. How can computational methods predict the compound’s interaction with biological targets like DNA methyltransferases?

Pharmacological potential is assessed via:

- Molecular docking (AutoDock Vina) : Simulates binding to DNMT1 (PDB 3PTA), prioritizing interactions with catalytic cysteine residues (binding energy <−8.5 kcal/mol) .

- Molecular dynamics (MD) simulations : Evaluates complex stability over 100 ns trajectories (RMSD <2 Å) .

- Pharmacophore modeling : Aligns the 2-amino-pyrimidine core with known inhibitors’ H-bond donors and hydrophobic pockets .

Methodological Notes

- Crystallography : SHELX programs are preferred for small-molecule refinement due to robust handling of twinned data and high-resolution structures .

- Synthesis Contradictions : Conflicting reports on solvent effects (polar vs. nonpolar) necessitate iterative condition screening .

- Biological Activity : Target validation requires enzymatic assays (e.g., DNMT inhibition IC₅₀) combined with cytotoxicity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.